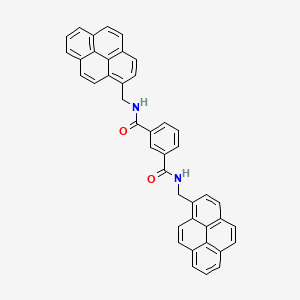
N,N'-Bis(1-pyrenylmethyl)isophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(1-pyrenylmethyl)isophthalamide is a chemical compound that belongs to the class of pyrenes. Its IUPAC name is 1-N,3-N-bis(pyren-1-ylmethyl)benzene-1,3-dicarboxamide . This compound is known for its unique structural properties, which make it useful in various scientific research applications.
Métodos De Preparación
The synthesis of N,N’-Bis(1-pyrenylmethyl)isophthalamide involves the reaction of isophthaloyl chloride with 1-pyrenylmethylamine. The reaction is typically carried out in a solvent such as dimethylacetamide (DMAc) with triethylamine as a base . The reaction mixture is stirred for a specific period, after which the product is isolated and purified.
Análisis De Reacciones Químicas
N,N’-Bis(1-pyrenylmethyl)isophthalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Complex Formation: It can form complexes with metal ions due to its amide groups.
Aplicaciones Científicas De Investigación
N,N’-Bis(1-pyrenylmethyl)isophthalamide has several scientific research applications, including:
Chemistry: It is used as a fluorescent probe due to its pyrene moieties, which exhibit strong fluorescence.
Biology: It is used in the study of biological systems where fluorescence tagging is required.
Industry: It is used in the development of advanced materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(1-pyrenylmethyl)isophthalamide involves its ability to interact with various molecular targets through its amide groups. These interactions can lead to the formation of complexes with metal ions, which can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
N,N’-Bis(1-pyrenylmethyl)isophthalamide is unique due to its dual pyrene moieties, which provide strong fluorescence. Similar compounds include:
N,N’-Bis(2-mercaptoethyl)isophthalamide: Known for its metal chelation properties.
N,N’-Bis(1-pyrenylmethyl)terephthalamide: Similar structure but with different positional isomers.
N,N’-Bis(1-pyrenylmethyl)adipamide: Similar structure but with different aliphatic chains.
This compound’s unique structural properties and versatile applications make it a valuable tool in various fields of scientific research.
Propiedades
Número CAS |
628317-55-5 |
|---|---|
Fórmula molecular |
C42H28N2O2 |
Peso molecular |
592.7 g/mol |
Nombre IUPAC |
1-N,3-N-bis(pyren-1-ylmethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C42H28N2O2/c45-41(43-23-33-16-14-29-12-10-25-4-1-6-27-18-20-35(33)39(29)37(25)27)31-8-3-9-32(22-31)42(46)44-24-34-17-15-30-13-11-26-5-2-7-28-19-21-36(34)40(30)38(26)28/h1-22H,23-24H2,(H,43,45)(H,44,46) |
Clave InChI |
AJUZMDXNORXGAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC(=O)C5=CC(=CC=C5)C(=O)NCC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


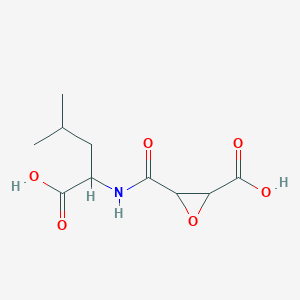
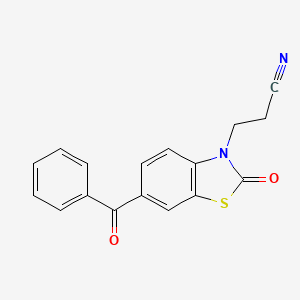
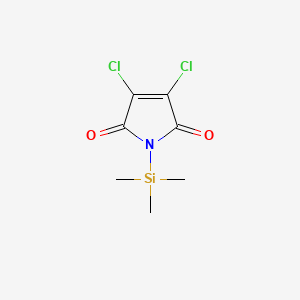
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-](/img/structure/B14222098.png)
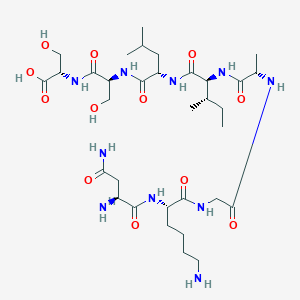
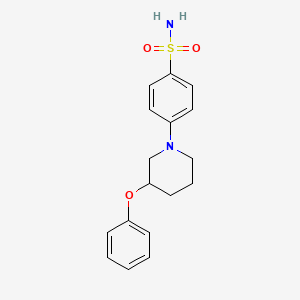
![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide](/img/structure/B14222121.png)
![4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14222123.png)
![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)
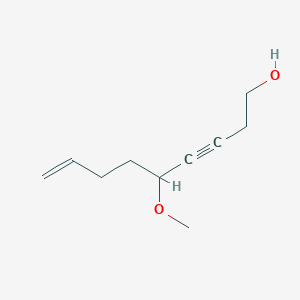


![1,3,5-Trimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14222159.png)
![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)
